molecular formula C22H25N3O4 B4045865 1-(4-Ethoxyphenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione CAS No. 522649-60-1

1-(4-Ethoxyphenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione

Cat. No.: B4045865
CAS No.: 522649-60-1
M. Wt: 395.5 g/mol
InChI Key: BZUKUAAKEUSJEF-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-ethoxyphenyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione is 395.18450629 g/mol and the complexity rating of the compound is 577. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiolabeled Antagonist for PET Studies

1-(4-ethoxyphenyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione has been utilized in research as a radiolabeled antagonist for the study of 5-HT1A receptors with positron emission tomography (PET). This application is significant in understanding serotonergic neurotransmission in various animal models and humans. Such studies involve aspects of chemistry, radiochemistry, and analysis of toxicity and metabolism (Plenevaux et al., 2000).

Synthesis and Antimicrobial Activities

Research has been conducted on the synthesis of derivatives of 1-(4-ethoxyphenyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione and their antimicrobial activities. Novel compounds synthesized from this chemical have shown promising results against various microorganisms, indicating potential applications in the development of new antimicrobial agents (Bektaş et al., 2010).

G Protein-Biased Dopaminergics Discovery

This compound has also been involved in the discovery of G protein-biased dopaminergics, particularly in the development of high-affinity dopamine receptor partial agonists. These findings have implications for understanding dopamine receptor interactions and the development of novel therapeutics for neuropsychiatric disorders (Möller et al., 2017).

Stability in Aqueous Solutions

Another application is in the study of the stability of derivatives of this compound in aqueous solutions. This research is essential for understanding the chemical stability and potential shelf life of pharmaceutical compounds derived from it (Muszalska & Wojtyniak, 2007).

HIV-1 Reverse Transcriptase Inhibitors

Research has also been directed towards synthesizing and evaluating analogues of this compound as non-nucleoside HIV-1 reverse transcriptase inhibitors. This research is critical in the ongoing efforts to develop new therapeutic agents for HIV/AIDS (Romero et al., 1994).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific application or context in which this compound is used .

Safety and Hazards

The safety and hazards associated with this compound would likely depend on its specific properties and how it’s used. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-2-29-19-9-5-17(6-10-19)25-21(27)15-20(22(25)28)24-13-11-23(12-14-24)16-3-7-18(26)8-4-16/h3-10,20,26H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUKUAAKEUSJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001135892
Record name 2,5-Pyrrolidinedione, 1-(4-ethoxyphenyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522649-60-1
Record name 2,5-Pyrrolidinedione, 1-(4-ethoxyphenyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522649-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 1-(4-ethoxyphenyl)-3-[4-(4-hydroxyphenyl)-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001135892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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